molecular formula C10H15NO2 B147290 (s)-2-Amino-3-benzyloxy-1-propanol CAS No. 58577-88-1

(s)-2-Amino-3-benzyloxy-1-propanol

Cat. No. B147290
CAS RN: 58577-88-1
M. Wt: 181.23 g/mol
InChI Key: ZJUOMDNENVWMPL-JTQLQIEISA-N
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Description

-(S)-2-Amino-3-benzyloxy-1-propanol is a chiral, amino-alcohol compound with a wide range of applications in the pharmaceutical and chemical industries. It is used as an intermediate in the synthesis of several drugs and is known for its ability to act as a chiral catalyst in asymmetric synthesis. This compound is also used in the production of polymers, polysaccharides, and other materials. Additionally, it is used as a reagent in organic synthesis. It is also known for its ability to act as a ligand in the formation of coordination complexes.

Scientific Research Applications

  • Synthesis of Novel Compounds : Research has shown the use of (S)-2-Amino-3-benzyloxy-1-propanol in the synthesis of new chemical compounds. For instance, it has been used in the synthesis of 1-Phenyl-1-amino-2, 3-propanediol and its derivatives, which have potential applications in various chemical reactions (Suami et al., 1956).

  • Cardioselective Beta-Blockers : This compound has been involved in the creation of cardioselective beta-adrenergic blocking agents, which are significant in treating cardiovascular diseases (Hoefle et al., 1975).

  • Antimicrobial Activities : The synthesis of new compounds from (S)-2-Amino-3-benzyloxy-1-propanol and their evaluation for antimicrobial activities illustrates its potential in developing new antibacterial and antifungal agents (Pund et al., 2020).

  • Catalysis and Ligand Design : It has been used in the design of amino alcohol ligands for catalysis, demonstrating its role in enhancing chemical reactions, such as the enantioselective addition of diethylzinc to aldehydes (Jimeno et al., 2003).

  • Protection Strategies in Organic Synthesis : The compound has been used in developing new protecting strategies for hydroxyl and amino functionalities in synthetic chemistry, highlighting its role in complex organic syntheses (Ramesh et al., 2005).

  • Pharmaceutical Chemistry and Drug Development : Its role in synthesizing potential antidepressant agents and other pharmacologically active compounds indicates its importance in drug discovery and development (Clark et al., 1979).

  • Materials Science : (S)-2-Amino-3-benzyloxy-1-propanol has been used in the functional modification of hydrogels, demonstrating its application in materials science and potential use in medical devices or drug delivery systems (Aly et al., 2015).

properties

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOMDNENVWMPL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270357
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-Amino-3-benzyloxy-1-propanol

CAS RN

58577-88-1
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58577-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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